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Compound of Interest

1-(3-Fluorophenyl)cyclopropan-1-
Compound Name:
amine

Cat. No.: B1342483

Introduction: The Strategic Value of
Arylcyclopropylamines

1-(3-Fluorophenyl)cyclopropan-1-amine belongs to the arylcyclopropylamine (ACPA) class
of compounds, a structural motif frequently found in biologically active molecules.[1] The
unique combination of a strained cyclopropane ring, a basic amine, and an aromatic system
imparts valuable properties for drug design. The cyclopropyl group acts as a "bioisostere" for
other groups, such as a phenyl ring or gem-dimethyl group, while offering distinct
conformational and metabolic advantages.[2][3]

The inherent rigidity of the cyclopropane ring constrains the molecule's conformation, which
can lead to more selective binding to biological targets and an entropically favorable binding
event.[3] Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in
typical alkanes, often leading to increased metabolic stability by reducing susceptibility to
oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] The inclusion of a fluorine
atom on the phenyl ring is a common medicinal chemistry strategy to further enhance
metabolic stability and modulate electronic properties for improved target engagement.[4] This
combination of features makes 1-(3-Fluorophenyl)cyclopropan-1-amine a valuable scaffold
for developing novel therapeutics, particularly in areas like neuroscience and oncology.[4][5]

Physicochemical and Computational Data
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A summary of the key properties for 1-(3-Fluorophenyl)cyclopropan-1-amine is presented
below. This data is essential for experimental design, formulation, and computational modeling.

Property Value Source
CAS Number 764647-70-3 [6][7]
Molecular Formula CoH10FN [7]
Molecular Weight 151.18 g/mol [718]
Purity Typically >97% [61[7]
Appearance Not spec‘jified, Ii-ker a liquid or
low-melting solid
Storage Conditions 2-8°C, protect from light [718]
Topological Polar Surface Area
(TPSA) 26.02 A2 [7]
LogP (Calculated) 1.7735 [7]
Hydrogen Bond Donors 1 [7]
Hydrogen Bond Acceptors 1 [7]
Rotatable Bonds 1 [7]
SMILES NC1(c2ccce(F)c2)CCl [71[8]

The Arylcyclopropylamine Motif: A Privileged
Scaffold in Drug Design

The efficacy of the ACPA scaffold stems from the synergistic interplay of its three core
components: the cyclopropyl ring, the amine, and the aryl group. Understanding these
contributions is key to exploiting this molecule in drug design.

e Cyclopropane Ring: This highly strained, three-membered ring is not merely a spacer. Its
unique electronic structure, with "bent" bonds possessing significant Tt-character, allows it to
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interact with biological targets in ways that simple alkyl chains cannot.[3] Its primary roles
are:

o Conformational Rigidity: Locks the relative orientation of the amine and aryl groups,
reducing the entropic penalty of binding.[3]

o Metabolic Shielding: The high C-H bond dissociation energy often protects adjacent sites
from CYP-mediated oxidation.[2]

o pKa Modulation: The electron-withdrawing nature of the ring can lower the pKa of the
adjacent amine compared to a simple alkylamine, which can be crucial for optimizing
solubility, cell permeability, and avoiding P-glycoprotein efflux.[3]

e Amine Group: As a primary amine, this group is a critical pharmacophoric feature.

o Basicity and Target Interaction: It typically acts as a hydrogen bond donor and can form
salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

o Synthetic Handle: It serves as a versatile point for further chemical modification and
elaboration of the molecular structure.[5]

o 3-Fluorophenyl Group: The substitution pattern on the aromatic ring is critical for fine-tuning
the molecule's properties.

o Metabolic Blocking: Fluorine is often introduced to block sites of potential aromatic
hydroxylation, a common metabolic pathway.[4]

o Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic
or dipole interactions within a binding pocket, enhancing potency.

The interplay of these features is visualized in the diagram below.
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Caption: Key structural motifs of the title compound and their contributions to drug-like
properties.

However, researchers should be aware of potential metabolic liabilities. In some contexts,
particularly with certain CYP isozymes like CYP1A2, cyclopropylamines can undergo
bioactivation to form reactive, ring-opened intermediates that may form covalent adducts with
proteins.[2]

Proposed Synthetic Pathway

While specific, peer-reviewed synthetic procedures for CAS 764647-70-3 are not readily
available in the public domain, a plausible and scalable route can be constructed based on
well-established methodologies for analogous arylcyclopropylamines, such as those described
in the patent literature.[9][10] A common and effective strategy involves the synthesis of a 1-
aryl-1-cyclopropanecarboxylic acid intermediate, followed by a Curtius rearrangement to furnish
the desired primary amine.

The proposed multi-step synthesis is outlined below.

Click to download full resolution via product page

Caption: A plausible multi-step synthetic workflow for 1-(3-Fluorophenyl)cyclopropan-1-

amine.

Experimental Protocol (Representative)

Warning: This protocol involves hazardous reagents and reactions, including the use of azides
which are potentially explosive. It must only be performed by trained chemists in a suitable
laboratory with appropriate safety precautions.

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acrylate

e To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous
tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add triethyl phosphonoacetate
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dropwise.

 Allow the mixture to stir at room temperature for 1 hour to form the ylide.

e Cool the reaction mixture back to 0°C and add a solution of 3'-fluoroacetophenone in
anhydrous THF dropwise.

» Allow the reaction to warm to room temperature and stir overnight.
¢ Quench the reaction carefully with saturated aqueous ammonium chloride solution.

o Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure.

 Purify the crude product by column chromatography to yield the acrylate intermediate.
Step 2: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopropane-1-carboxylate
o Prepare a solution of the acrylate from Step 1 in anhydrous dichloromethane.

e Add a solution of diethylzinc followed by diiodomethane (Simmons-Smith reaction
conditions).

 Stir the reaction at room temperature until the starting material is consumed (monitor by
TLC).

o Carefully quench the reaction with saturated aqueous ammonium chloride.
o Separate the layers and extract the aqueous phase with dichloromethane.

e The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and concentrated.

 Purify via column chromatography to obtain the cyclopropyl ester.
Step 3: Synthesis of 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid

 Dissolve the ester from Step 2 in a mixture of THF and water.
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Add an excess of lithium hydroxide monohydrate.

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
Cool the mixture to room temperature and remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH ~2 with 1M HCI.

Extract the product with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid, which
may be used without further purification.

Step 4: Synthesis of 1-(3-Fluorophenyl)cyclopropan-1-amine (Curtius Rearrangement)

e Dissolve the carboxylic acid from Step 3 in anhydrous toluene.

Add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
Heat the reaction mixture to reflux and monitor the formation of the isocyanate intermediate.
After the rearrangement is complete, cool the mixture and add 2M HCI.

Heat the biphasic mixture to reflux to hydrolyze the isocyanate (or its trapped adduct) to the
amine.

Cool the reaction, separate the layers, and wash the organic layer with water.
Make the aqueous layer basic (pH > 10) with 5M NaOH and extract with dichloromethane.

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield the final product, 1-(3-
Fluorophenyl)cyclopropan-1-amine.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. The following data is
predicted based on the known structure and general principles of spectroscopic analysis.[11]
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[12][13] This serves as a guide for researchers to confirm the identity and purity of their

synthesized material.

Technique

Predicted Observations

1H NMR (400 MHz, CDCls)

0 7.20-7.40 (m, 1H): Aromatic proton para to
fluorine.d 6.90-7.15 (m, 3H): Remaining
aromatic protons, showing complex splitting due
to H-H and H-F coupling.d 1.50-2.00 (br s, 2H): -
NH:z protons, signal may be broad and its
position is concentration-dependent.d 1.10-1.30
(m, 2H): Diastereotopic cyclopropy! protons
(CH2).5 0.90-1.10 (m, 2H): Diastereotopic
cyclopropyl protons (CHz2).

13C NMR (100 MHz, CDCls)

0 161-164 (d, *JCF = 245 Hz): C-F carbon.d
145-150 (d): Quaternary aromatic carbon
attached to cyclopropane.d 128-130 (d):
Aromatic CH para to fluorine.d 110-125 (m):
Other aromatic CH carbons, showing C-F
coupling.d 35-40: Quaternary cyclopropyl
carbon.d 15-20: Cyclopropyl CH2 carbons.

IR (thin film, cm~1)

3300-3500: N-H stretch (primary amine, likely
two bands, asymmetric and symmetric).
[13]3000-3100: Aromatic C-H stretch.~1600,
~1480: Aromatic C=C bending.1200-1250: C-F
stretch.1000-1050: Cyclopropyl ring breathing
mode.

Mass Spec. (El)

m/z 151: Molecular ion (M+).m/z 134: Loss of

NHs.m/z 123: Fragmentation of cyclopropyl ring.

Safety, Handling, and Storage

As a research chemical, 1-(3-Fluorophenyl)cyclopropan-1-amine and its salts should be

handled with care, following standard laboratory safety procedures. An official Safety Data

Sheet (SDS) from the supplier must always be consulted prior to handling.
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o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors. Avoid contact with skin and eyes.[15][16]

o First Aid:

Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

(¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

[¢]

present and easy to do. Continue rinsing.[14]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

[¢]

[e]

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical
attention.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As
recommended by suppliers, storage at 2-8°C and protection from light is advised to ensure
long-term stability.[7][8]

Conclusion

1-(3-Fluorophenyl)cyclopropan-1-amine is a strategically designed chemical building block
that offers significant advantages for drug discovery programs. The unique combination of a
conformationally rigid cyclopropane ring, a key amine pharmacophore, and a metabolically
stabilized fluorophenyl group makes it an attractive starting point for the synthesis of novel
therapeutic agents. While its synthesis requires careful execution of multi-step procedures, the
potential benefits in terms of potency, selectivity, and pharmacokinetic properties justify its
consideration in modern medicinal chemistry campaigns. This guide provides the foundational
knowledge for scientists to effectively procure, synthesize, characterize, and utilize this
valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588390
https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b00472
https://www.smolecule.com/products/s899158
https://www.smolecule.com/products/s899158
https://www.longdom.org/open-access-pdfs/cyclopropylamine-in-medicinal-chemistry-synthesis-and-applications.pdf
https://store.apolloscientific.co.uk/product/1-3-fluorophenylcyclopropan-1-amine
https://store.apolloscientific.co.uk/product/1-3-fluorophenylcyclopropan-1-amine
https://www.chemscene.com/product/764647-70-3.html
https://en.ltom.com/product/454.html
https://en.ltom.com/product/454.html
https://www.quickcompany.in/patents/an-improved-process-for-the-synthesis-of-3-4-difluorophenyl-cyclopropanamine
https://patents.google.com/patent/EP2644590A1/en
https://patents.google.com/patent/EP2644590A1/en
https://ekwan.github.io/pdfs/nmr/Spectral%20Data%20Sheet.pdf
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.chemicalbook.com/msds/1-3-fluorophenyl-cyclopropanamine-hydrochloride.htm
https://www.chemicalbook.com/msds/1-3-fluorophenyl-cyclopropanamine-hydrochloride.htm
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3H00%2F3H32-3-39.pdf
https://www.fishersci.com/store/msds?partNumber=AC263680250&countryCode=US&language=en
https://www.benchchem.com/product/b1342483#1-3-fluorophenyl-cyclopropan-1-amine-cas-number-764647-70-3
https://www.benchchem.com/product/b1342483#1-3-fluorophenyl-cyclopropan-1-amine-cas-number-764647-70-3
https://www.benchchem.com/product/b1342483#1-3-fluorophenyl-cyclopropan-1-amine-cas-number-764647-70-3
https://www.benchchem.com/product/b1342483#1-3-fluorophenyl-cyclopropan-1-amine-cas-number-764647-70-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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